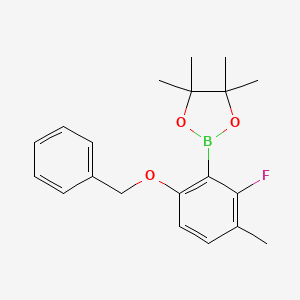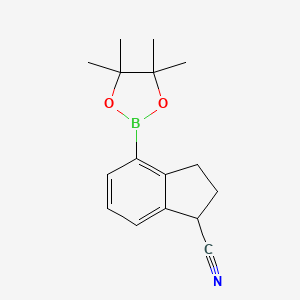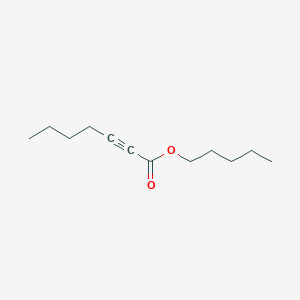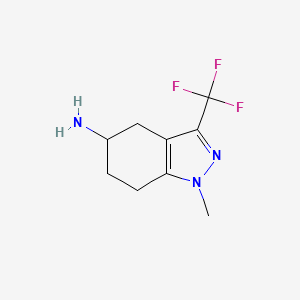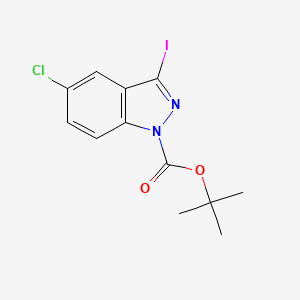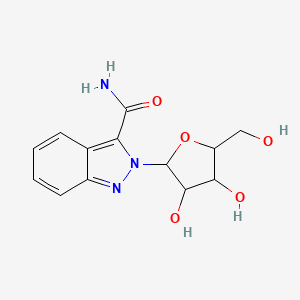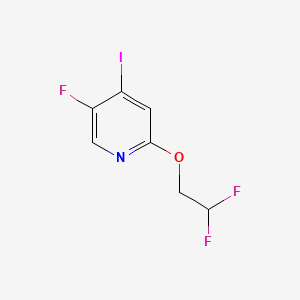
2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine is a heterocyclic organic compound that contains fluorine, iodine, and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine typically involves the reaction of 5-fluoro-4-iodopyridine with 2,2-difluoroethanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the development of novel drugs with improved efficacy and reduced side effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability, chemical resistance, and mechanical strength.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it suitable for various synthetic transformations.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the interactions between molecules and biological targets.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine and iodine atoms can enhance the binding affinity and selectivity of the compound for its target. Additionally, the pyridine ring can participate in various interactions, such as hydrogen bonding and π-π stacking, to modulate the activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: A related compound with similar functional groups but lacking the pyridine ring.
5-Fluoro-4-iodopyridine: A precursor to the target compound, containing the pyridine ring but lacking the difluoroethoxy group.
2,2-Difluoroethanol: A simpler compound with the difluoroethoxy group but without the pyridine and iodine moieties.
Uniqueness
2-(2,2-Difluoroethoxy)-5-fluoro-4-iodopyridine is unique due to the combination of its functional groups and heterocyclic structure. The presence of both fluorine and iodine atoms provides distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. Additionally, the pyridine ring enhances the compound’s versatility in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H5F3INO |
|---|---|
Poids moléculaire |
303.02 g/mol |
Nom IUPAC |
2-(2,2-difluoroethoxy)-5-fluoro-4-iodopyridine |
InChI |
InChI=1S/C7H5F3INO/c8-4-2-12-7(1-5(4)11)13-3-6(9)10/h1-2,6H,3H2 |
Clé InChI |
VJLUYWJHPLGGPU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1OCC(F)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


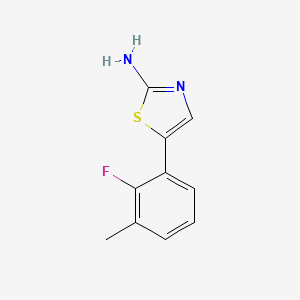
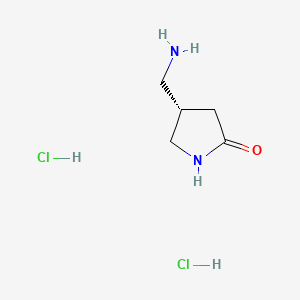
amino}benzoate](/img/structure/B14018028.png)
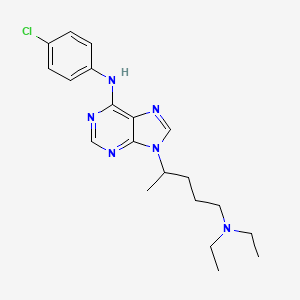
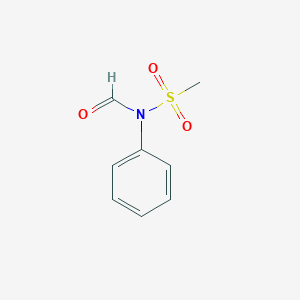

![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)

